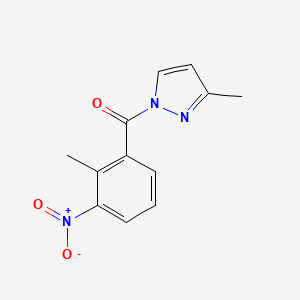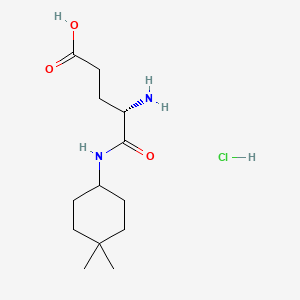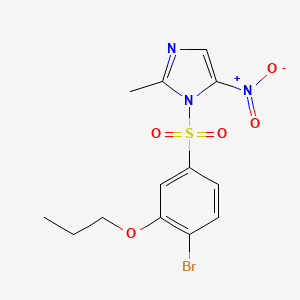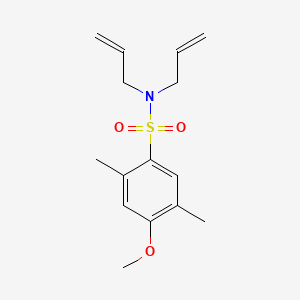
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide, also known as TMBPS, is a sulfonamide compound that has been synthesized and studied for its potential biological applications.
Mecanismo De Acción
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide reacts with H2S through a nucleophilic substitution reaction, resulting in the formation of a stable sulfonamide product. The reaction is selective for H2S and does not react with other thiols or sulfides. The resulting fluorescent signal is proportional to the concentration of H2S present in the sample.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has been shown to be non-toxic and non-cytotoxic in cell culture experiments. It has also been shown to be stable in biological fluids and can be used to detect H2S in blood and tissue samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide as a fluorescent probe for H2S is its high selectivity and sensitivity. It is also relatively easy to synthesize and can be used in a variety of biological systems. However, one limitation is that it requires the use of a fluorescence microscope or spectrophotometer for detection, which may not be available in all laboratories.
Direcciones Futuras
There are several future directions for the use of 2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide in scientific research. One potential application is in the detection of H2S in disease states, such as cancer and cardiovascular disease, where H2S levels are known to be altered. 2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide could also be used to study the role of H2S in biological signaling pathways and to develop new therapies for H2S-related diseases. Additionally, 2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide could be modified to detect other biologically important molecules, such as reactive oxygen species or nitric oxide.
Métodos De Síntesis
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with diisopropylamine, followed by a reaction with sodium hydride, and finally, a reaction with isopropanol. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has been studied for its potential as a fluorescent probe for detecting the presence of hydrogen sulfide (H2S) in biological systems. H2S is an important signaling molecule in the body, but its detection can be difficult due to its low concentration and reactivity. 2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has been shown to selectively react with H2S, producing a fluorescent signal that can be detected and quantified.
Propiedades
IUPAC Name |
2,4,5-trimethyl-N,N-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-10(2)16(11(3)4)19(17,18)15-9-13(6)12(5)8-14(15)7/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZLAMIDIAPKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C(C)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

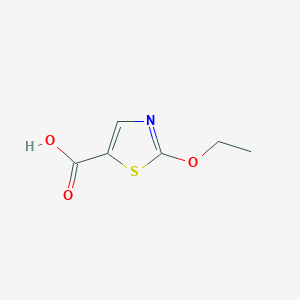
![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7456298.png)
![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
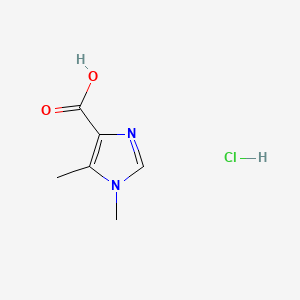
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
